2-(1H-indol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-indol-1-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)15-5-8-24-18(11-15)28-16-7-10-26(12-16)19(27)13-25-9-6-14-3-1-2-4-17(14)25/h1-6,8-9,11,16H,7,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJYKOUIPABOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.39 g/mol. The structure features an indole moiety, a pyridine ring with a trifluoromethyl group, and a pyrrolidine derivative linked through an ethanone group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing indole and pyridine rings have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Antimicrobial Activity
Compounds with indole and pyridine structures have also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
3. Neuroprotective Effects
Some derivatives of indole and pyridine have been noted for their neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. These compounds may exert their effects through antioxidant activity and inhibition of neuroinflammation pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a similar compound in a series of in vitro assays. The compound showed an IC50 value of 12 µM against MCF-7 cells, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, characterized by increased Bax expression and decreased Bcl-2 levels .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent. The study suggested that the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration .
Research Findings
| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 12 µM | Induction of apoptosis via intrinsic pathway |
| Antimicrobial | S. aureus | 32 µg/mL | Disruption of cell membrane |
| Neuroprotective | Neuroblastoma cells | Not specified | Antioxidant activity; inhibition of inflammation |
Scientific Research Applications
Pharmaceutical Development
The compound's structural features indicate its potential as a pharmaceutical agent. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which is advantageous in drug design.
Case Study: Anticancer Activity
Research has shown that indole derivatives can inhibit various cancer cell lines. For instance, studies on similar compounds have demonstrated that they can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways such as the PI3K/Akt pathway .
| Compound | Activity | Reference |
|---|---|---|
| Indole Derivative A | Antiproliferative | |
| Indole Derivative B | Apoptosis Induction |
Neuropharmacology
The indole structure is also significant in neuropharmacology. Compounds containing indole rings have been explored for their effects on serotonin receptors, which are crucial in treating mood disorders and anxiety. The incorporation of the pyridine ring may enhance receptor selectivity and binding affinity.
Case Study: Serotonin Receptor Modulation
Research indicates that certain indole-pyridine hybrids exhibit selective binding to serotonin receptors, potentially offering new therapeutic avenues for depression and anxiety disorders .
Inhibitors of Enzymatic Activity
The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome and related disorders .
Case Study: Enzyme Inhibition
Studies have shown that certain indole derivatives can effectively inhibit this enzyme, leading to improved insulin sensitivity and reduced obesity-related complications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Differences
The compound shares core motifs with several analogs documented in the evidence:
Key Observations:
- Trifluoromethyl vs.
- Indole Positioning : Unlike ’s 5-bromoindole derivative, the target compound’s indole is unsubstituted at the 1-position, reducing steric hindrance for receptor binding .
- Pyrrolidine Linkage : The 3-oxy-pyrrolidine linkage in the target compound contrasts with ’s 2-ethylhexyloxy group, which introduces significant steric bulk and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
